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Compound of Interest

Compound Name:
2-Chloro-4,6-

dimethylnicotinonitrile

Cat. No.: B082373 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Chloro-4,6-dimethylnicotinonitrile (CAS No: 58850-81-0). The document outlines standard

experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data and presents the expected data in a structured format. While

extensive searches for publicly available, specific experimental spectra for this compound have

been inconclusive, this guide serves as a robust framework for researchers undertaking its

synthesis and characterization.

The molecular formula for 2-Chloro-4,6-dimethylnicotinonitrile is C₈H₇ClN₂ and it has a

molecular weight of 166.61 g/mol .

Data Presentation
The following tables summarize the anticipated spectroscopic data for 2-Chloro-4,6-
dimethylnicotinonitrile. These are based on the known structure and typical values for similar

organic compounds.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.2 s 1H H-5 (aromatic)

~2.6 s 3H CH₃ at C-6

~2.4 s 3H CH₃ at C-4

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm Assignment

~160 C-2 (C-Cl)

~158 C-6

~150 C-4

~130 C-5

~118 C-3

~115 CN (nitrile)

~24 CH₃ at C-6

~20 CH₃ at C-4

Table 3: FT-IR Spectroscopic Data (Predicted)

Wavenumber (cm⁻¹) Intensity Assignment

~2230-2210 Medium C≡N (nitrile) stretch

~1600-1450 Strong
C=C and C=N (aromatic ring)

stretches

~1400-1350 Medium C-H (methyl) bend

~850-750 Strong C-Cl stretch
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Table 4: Mass Spectrometry Data (Predicted)

m/z Ratio Relative Intensity (%) Assignment

166/168 Major
[M]⁺, [M+2]⁺ (due to ³⁵Cl and

³⁷Cl isotopes)

151/153 Fragment [M-CH₃]⁺

131 Fragment [M-Cl]⁺

104 Fragment [M-Cl-HCN]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy:

Sample Preparation: Dissolve approximately 5-10 mg of 2-Chloro-4,6-
dimethylnicotinonitrile in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a

5 mm NMR tube.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Use a standard single-pulse experiment.

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

Reference the chemical shifts to the residual solvent peak or an internal standard like

tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition:
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Employ a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for

each unique carbon.

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200

ppm).

Reference the chemical shifts to the deuterated solvent signal.

2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FT-IR:

Sample Preparation: Place a small amount of the solid 2-Chloro-4,6-
dimethylnicotinonitrile directly onto the ATR crystal.

Instrumentation: Use a benchtop FT-IR spectrometer equipped with a diamond or

germanium ATR accessory.

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.

Apply pressure to the sample to ensure good contact with the crystal.

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

The final spectrum is presented in terms of transmittance or absorbance.

2.3 Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS):

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic

solvent (e.g., dichloromethane, ethyl acetate).

Instrumentation: Use a GC system coupled to a mass spectrometer with an electron

ionization (EI) source.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b082373?utm_src=pdf-body
https://www.benchchem.com/product/b082373?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082373?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Gas Chromatography:

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate

the analyte from any impurities.

Mass Spectrometry:

As the compound elutes from the GC column, it enters the EI source where it is ionized

(typically at 70 eV).

The resulting molecular ion and fragment ions are separated by the mass analyzer

based on their mass-to-charge ratio (m/z).

The mass spectrum is recorded, showing the relative abundance of each ion.

Mandatory Visualization
The following diagrams illustrate the logical workflow of spectroscopic analysis.
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Caption: Workflow for the spectroscopic analysis of a chemical compound.
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Caption: Logical steps from synthesis to structural confirmation.

To cite this document: BenchChem. [Spectroscopic Analysis of 2-Chloro-4,6-
dimethylnicotinonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b082373#spectroscopic-data-nmr-ir-ms-for-2-chloro-4-
6-dimethylnicotinonitrile]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b082373?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082373?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

